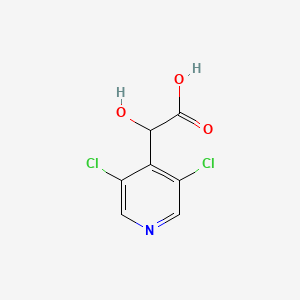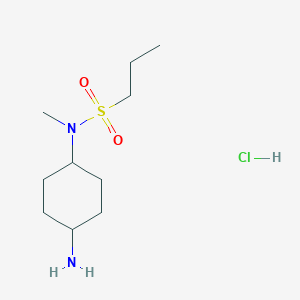
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an aminocyclohexyl group, a methyl group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminocyclohexanol, which is then converted to 4-aminocyclohexyl chloride.
Reaction with Methylamine: The 4-aminocyclohexyl chloride is reacted with methylamine to form N-(4-aminocyclohexyl)-N-methylamine.
Sulfonation: The N-(4-aminocyclohexyl)-N-methylamine is then sulfonated using propane-1-sulfonyl chloride to yield N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonamide group is known to interact with the active sites of enzymes, inhibiting their function. This makes the compound a potential candidate for drug development, particularly as an enzyme inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-4-Aminocyclohexanol hydrochloride
- cis-4-Aminocyclohexanol hydrochloride
- 4-Aminocyclohexanone
- 4-Aminocyclohexanecarboxylic acid
Uniqueness
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide hydrochloride is unique due to its combination of an aminocyclohexyl group, a methyl group, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H23ClN2O2S |
|---|---|
Molekulargewicht |
270.82 g/mol |
IUPAC-Name |
N-(4-aminocyclohexyl)-N-methylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-3-8-15(13,14)12(2)10-6-4-9(11)5-7-10;/h9-10H,3-8,11H2,1-2H3;1H |
InChI-Schlüssel |
WQUDLOWUXFIVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N(C)C1CCC(CC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




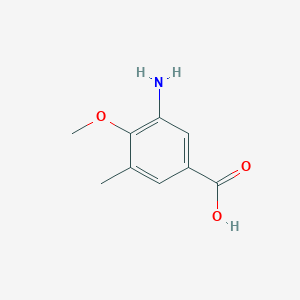
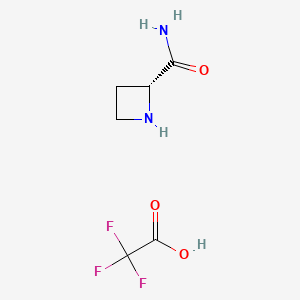

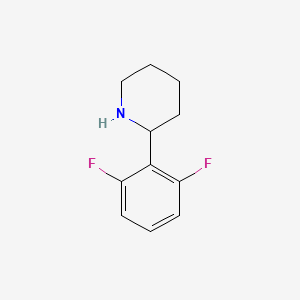
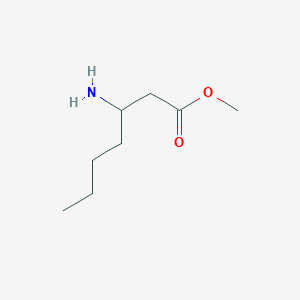
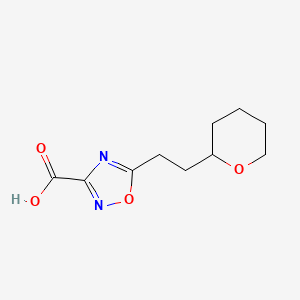
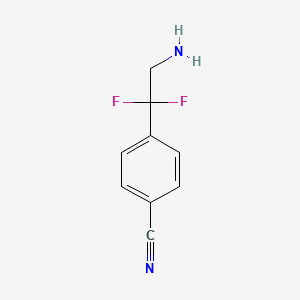
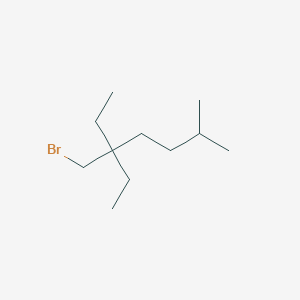
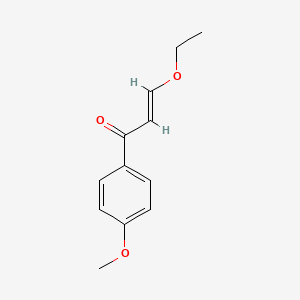
![1-Ethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B13525884.png)
